molecular formula C16H18ClNO2S B14797033 (3-Chloro-6-methoxy-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B14797033
M. Wt: 323.8 g/mol
InChI Key: LHUKNECXNQTAGA-UHFFFAOYSA-N
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Description

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiophene moiety substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and a methoxy-substituted benzaldehyde, under acidic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the acylated benzothiophene with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-[(3-hydroxy-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine.

    Reduction: Formation of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)methanol]-4-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine
  • **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline
  • **N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N’-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Uniqueness

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is unique due to its specific substitution pattern on the benzothiophene ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H18ClNO2S/c1-10-5-7-18(8-6-10)16(19)15-14(17)12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3

InChI Key

LHUKNECXNQTAGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl

Origin of Product

United States

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